

# **GSK-4716** and mitochondrial biogenesis

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An In-depth Technical Guide on GSK-4716 and Mitochondrial Biogenesis

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**GSK-4716** is a synthetic small molecule identified as a selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ). These orphan nuclear receptors are key regulators of cellular energy metabolism. This technical guide provides a comprehensive overview of the molecular mechanisms through which **GSK-4716** promotes mitochondrial biogenesis, a critical process for cellular energy homeostasis. We will detail the signaling pathways involved, present quantitative data from key studies, outline experimental protocols for reproducing these findings, and provide visual diagrams to clarify the complex biological processes.

# Introduction: GSK-4716 and the Estrogen-Related Receptors

**GSK-4716** is a synthetic phenolic acyl hydrazone that functions as a selective agonist for ERRβ and ERRy.[1] Unlike classical nuclear receptors, ERRs are constitutively active, meaning they do not require a natural ligand to regulate gene expression.[1] However, synthetic ligands like **GSK-4716** can modulate their transcriptional activity, making them valuable tools for research and potential therapeutic development.[2]



ERRy, in particular, is highly expressed in tissues with high energy demands, such as the heart, skeletal muscle, and brain.[3] Its activity is closely linked to the regulation of mitochondrial function and oxidative metabolism. **GSK-4716**, by activating ERR $\beta/\gamma$ , provides a direct pharmacological means to stimulate these pathways.[3]

# The Core Mechanism: GSK-4716 Induced Mitochondrial Biogenesis

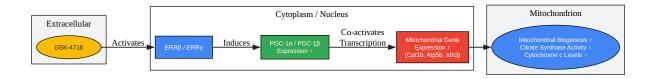
The primary mechanism by which **GSK-4716** enhances mitochondrial capacity is by initiating a transcriptional cascade that leads to the formation of new mitochondria. This process is orchestrated by the master regulator of energy metabolism, PGC- $1\alpha$ .

### **Signaling Pathway Activation**

Treatment of skeletal muscle cells with **GSK-4716** sets off a well-defined signaling pathway:

- ERR $\beta$ /y Activation: **GSK-4716** directly binds to and activates ERR $\beta$  and ERRy.
- Induction of PGC-1 Coactivators: Activated ERRy induces the expression of the mRNAs for Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and PGC-1-beta (PGC-1β).[4] These coactivators are central hubs for metabolic regulation.
- Upregulation of Mitochondrial Genes: PGC-1α then co-activates a suite of transcription factors to drive the expression of genes essential for mitochondrial function and biogenesis. This results in a coordinated increase in the expression of genes involved in key mitochondrial pathways, including fatty acid oxidation and oxidative phosphorylation.[3][4]

The diagram below illustrates this core signaling pathway.







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Caption: Core signaling pathway of GSK-4716 leading to mitochondrial biogenesis.

# Quantitative Effects on Gene Expression and Mitochondrial Function

Treatment of primary mouse myotubes and C2C12 cells with **GSK-4716** leads to significant and measurable changes in gene expression and mitochondrial markers. The data from key studies are summarized below.

# Table 1: Gene Expression Changes Induced by GSK-4716



Gene	Function	Effect	Cell Type	Treatment Conditions	Reference
Ppargc1a (PGC-1α)	Master regulator of mitochondrial biogenesis	Expression Increased	Primary mouse myotubes	10 μM GSK- 4716 for 48h	[3]
Ppargc1b (PGC-1β)	PGC-1α paralog, metabolic regulator	Expression Increased	Primary mouse myotubes	10 μM GSK- 4716 for 48h	[3]
Esrrg (ERRy)	Estrogen- Related Receptor gamma	Expression Increased	Primary mouse myotubes	10 μM GSK- 4716 for 48h	[3]
Cpt1b	Carnitine Palmitoyltran sferase 1B (Fatty Acid Oxidation)	Expression Increased	Primary mouse myotubes	10 μM GSK- 4716 for 48h	[3]
Atp5b	ATP Synthase F1 Subunit Beta (Oxidative Phosphorylati on)	Expression Increased	Primary mouse myotubes	10 μM GSK- 4716 for 48h	[3]
ldh3	Isocitrate Dehydrogena se 3 (TCA Cycle)	Expression Increased	Primary mouse myotubes	10 μM GSK- 4716 for 48h	[3]
MAO-A	Monoamine Oxidase A	mRNA Expression Significantly Increased	Differentiated C2C12 cells	Not specified	[4]



Table 2: Functional Mitochondrial Changes Induced by

GSK-4716

Parameter	Function/M arker	Effect	Cell Type	Treatment Conditions	Reference
Citrate Synthase Activity	Marker of mitochondrial content	Increased	Primary mouse myotubes	10 μM GSK- 4716 for 48h	[3]
Cytochrome c	Component of the electron transport chain	Protein Levels Increased	Primary mouse myotubes	10 μM GSK- 4716 for 48h	[3]

These results demonstrate that activating ERRβ/y with **GSK-4716** is sufficient to induce a coordinated program of gene expression that enhances mitochondrial oxidative capacity.[3]

## **Experimental Protocols**

The following protocols are based on methodologies cited in the literature for studying the effects of **GSK-4716** on skeletal muscle cells.[3][4] These methods are provided for reference only.

#### **C2C12 Cell Culture and Differentiation**

- Cell Maintenance: Proliferating mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum.[4]
- Differentiation: To induce differentiation into myotubes, myoblasts are grown to confluence.
   The growth medium is then replaced with differentiation medium (DMEM supplemented with 2% horse serum).[4]
- Maturation: The cells are maintained in differentiation medium for at least 4 days to form post-mitotic, multi-nucleated myotubes.[4]

### **GSK-4716 Treatment**



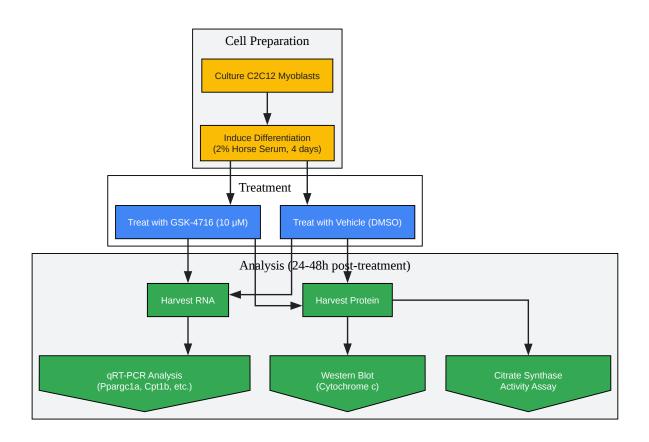
- Compound Preparation: GSK-4716 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3]
- Cell Treatment: Differentiated myotubes are treated with **GSK-4716** at a final concentration of, for example, 10 μM for 24-48 hours.[3][4] A vehicle control group (DMSO only) must be run in parallel.

## **Analysis**

- Quantitative Real-Time PCR (qRT-PCR):
  - Total RNA is extracted from the treated and control cells.
  - cDNA is synthesized from the RNA template.
  - qRT-PCR is performed using primers specific for the genes of interest (e.g., Ppargc1a, Cpt1b, etc.).
  - Gene expression levels are normalized to a stable housekeeping gene (e.g., B2M).[3]
- · Western Blotting:
  - Protein lysates are collected from treated and control cells.
  - Protein concentrations are determined to ensure equal loading.
  - Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., Cytochrome c).
  - A loading control (e.g., β-tubulin) is used to normalize the results.
- Citrate Synthase Activity Assay:
  - Cell lysates are prepared.
  - The rate of conversion of acetyl-CoA and oxaloacetate to citrate is measured spectrophotometrically, which is indicative of enzyme activity and mitochondrial content.

The workflow for a typical in vitro experiment is visualized below.





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**Caption:** A typical experimental workflow for studying **GSK-4716** in myotubes.

# Broader Metabolic Context: REV-ERBα and Other Regulators

While **GSK-4716** acts via ERR $\beta$ / $\gamma$ , it is important to understand the broader network regulating mitochondrial biogenesis. Another nuclear receptor, REV-ERB $\alpha$ , also plays a crucial role. REV-ERB $\alpha$  deficiency in skeletal muscle leads to reduced mitochondrial content and function.[5] It



modulates mitochondrial biogenesis by influencing the Stk11–Ampk–Sirt1–Ppargc1- $\alpha$  signaling pathway.[5][6]

- AMPK (AMP-activated protein kinase): Acts as a cellular energy sensor. When activated by high AMP/ATP ratios (indicating low energy), AMPK can phosphorylate and activate PGC-1α, promoting mitochondrial biogenesis.[7]
- SIRT1 (Sirtuin 1): A NAD+-dependent deacetylase that can deacetylate and activate PGC-1α.[5]

Although **GSK-4716**'s primary targets are ERR $\beta/\gamma$ , the pathways they regulate converge on PGC-1 $\alpha$ , highlighting it as the central node in the control of mitochondrial biogenesis. Pharmacological modulation of any of these upstream regulators can therefore have profound effects on cellular mitochondrial content and oxidative capacity.

### Conclusion

**GSK-4716** is a potent and selective agonist of ERRβ/ $\gamma$  that serves as a powerful chemical tool for investigating the mechanisms of mitochondrial biogenesis. By activating ERRβ/ $\gamma$ , it triggers a transcriptional cascade through PGC-1 $\alpha$ , leading to a coordinated upregulation of genes involved in mitochondrial respiration and fatty acid oxidation. This results in increased mitochondrial content and enhanced oxidative capacity in skeletal muscle cells. The detailed mechanisms and protocols presented in this guide offer a solid foundation for researchers and scientists aiming to explore the intricate regulation of cellular energy metabolism and its therapeutic potential in metabolic diseases.

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